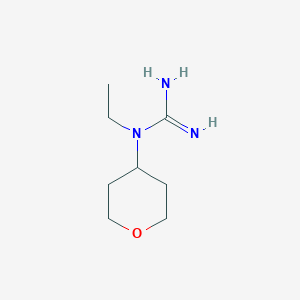

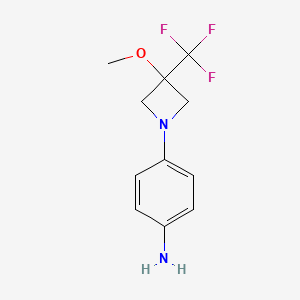

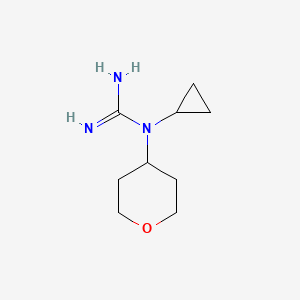

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)cyclopropylamine, a related compound, the key step involves the reaction of the ketone group with Wittig reagent to prepare various poly-substituted olefin compounds .Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is unique, featuring a cyclopropyl group attached to a guanidine group, which is further connected to a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis

In organic synthesis transformations, the ketone group in 1-(tetrahydro-2H-pyran-4-yl)ethanone, a related compound, can react with Wittig reagent to prepare various poly-substituted olefin compounds .Applications De Recherche Scientifique

Interaction Mechanisms in Heterocyclic Compounds

Research indicates that guanidine derivatives, such as substituted 2-(3-oxoprop-1-en-1-yl)guanidines, are synthesized through interactions with fused 4H-pyrans, which undergo conjugate 1,4-addition and subsequent dihydropyran ring opening. This reaction mechanism is crucial for understanding the chemical behavior of complex guanidine compounds in heterocyclic chemistry (Osyanin et al., 2016).

Synthesis and Evaluation as Inhibitors

Arylcyclopropanecarboxyl guanidines have been synthesized and evaluated for their inhibitory activity against sodium hydrogen exchanger isoform-1 (NHE-1), showing potent biological activity. This research provides insights into the development of new therapeutic agents based on guanidine functionality (Ahmad et al., 2001).

Aldehyde Oxidase-Catalyzed Oxidation

Studies on the structural variation of zoniporide analogs, including modifications of the acylguanidine moiety, have explored their metabolism mediated by aldehyde oxidase (AO). These findings are significant for drug development, highlighting the impact of structural changes on drug metabolism and efficacy (Dalvie et al., 2012).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents, has revealed the versatility of guanidine derivatives in medicinal chemistry. Such compounds have been synthesized and evaluated for their high antibacterial activities (Azab et al., 2013).

Guanidines in Organic Synthesis and Biological Applications

Guanidines serve as versatile functional groups in organic synthesis and have various biological applications, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists. The synthesis and applications of both acyclic and cyclic guanidines highlight their importance in both chemistry and biology (Shaw et al., 2015).

Mécanisme D'action

Result of Action

- Increased intracellular ATP affects various cellular processes, including ion transport, protein synthesis, and cell division. Notably, another guanidine derivative, isopropoxy benzene guanidine (IBG) , has shown antibacterial activity against multidrug-resistant pathogens . Although not the same compound, it highlights the potential of guanidines.

Propriétés

IUPAC Name |

1-cyclopropyl-1-(oxan-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZKWCAZLEXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCOCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

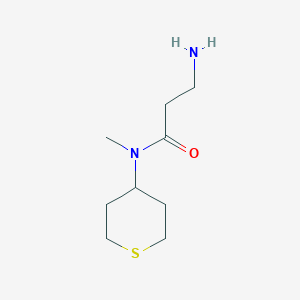

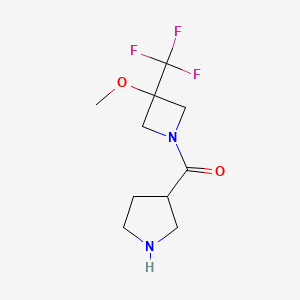

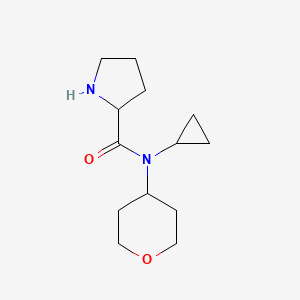

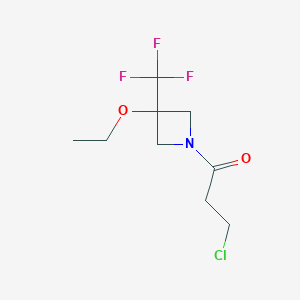

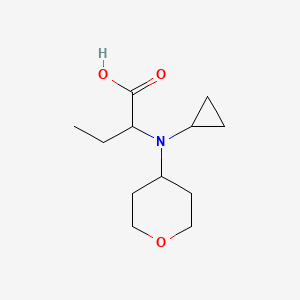

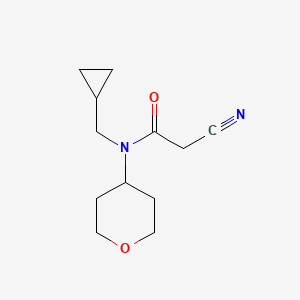

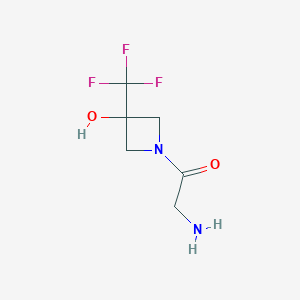

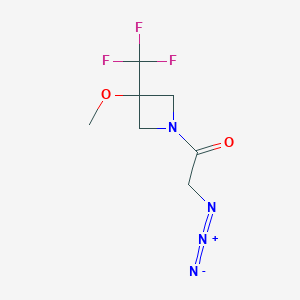

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477507.png)

![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)

![1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477517.png)

![2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1477518.png)